molecular formula C21H18N4O2 B3744160 N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide

N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide

Cat. No.: B3744160
M. Wt: 358.4 g/mol
InChI Key: PKLPPQGLRAWYPG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a quinoline carboxamide, making it a subject of interest for researchers exploring new pharmacological agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxy-1,7-dimethylindole with 2-methylquinoline-3-carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the imino linkage .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamides: These compounds share the indole carboxamide structure and exhibit similar biological activities.

    Quinoline derivatives: Compounds with a quinoline backbone that have diverse pharmacological properties.

Uniqueness

N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide is unique due to its combined indole and quinoline structure, which may confer distinct biological activities and therapeutic potential compared to other indole or quinoline derivatives .

Properties

IUPAC Name

N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-12-7-6-9-15-18(21(27)25(3)19(12)15)23-24-20(26)16-11-14-8-4-5-10-17(14)22-13(16)2/h4-11,27H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLPPQGLRAWYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2C)O)N=NC(=O)C3=CC4=CC=CC=C4N=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide
Reactant of Route 2
N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide
Reactant of Route 3
N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide
Reactant of Route 4
N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide
Reactant of Route 5
N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide
Reactant of Route 6
N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide

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